
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is a complex organic compound characterized by the presence of oxazole rings and aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the oxazole rings, followed by coupling reactions to introduce the aniline groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The oxazole rings and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)aniline
- N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- 4-Isopropyl-4,5-dihydrooxazole derivatives
Uniqueness
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is unique due to the combination of its structural features, including the presence of both isopropyl and phenyl groups on the oxazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C27H27N3O2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
InChI |
InChI=1S/C27H27N3O2/c1-18(2)24-16-31-26(29-24)20-12-6-8-14-22(20)28-23-15-9-7-13-21(23)27-30-25(17-32-27)19-10-4-3-5-11-19/h3-15,18,24-25,28H,16-17H2,1-2H3/t24-,25-/m1/s1 |
InChI-Schlüssel |
VHJIIZVKTXNXFP-JWQCQUIFSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


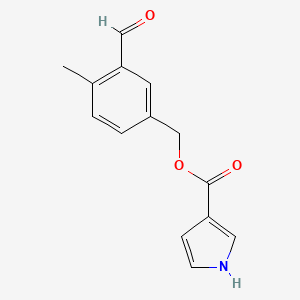
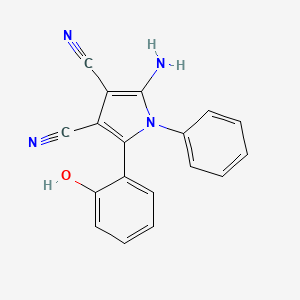
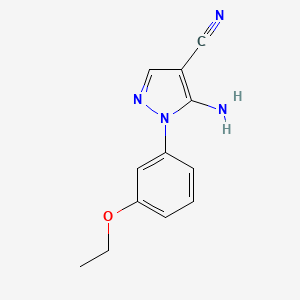
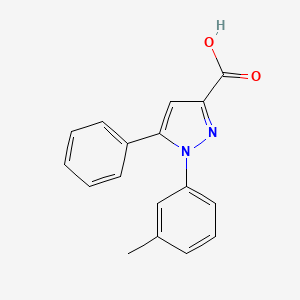

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

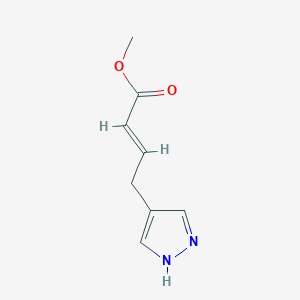
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
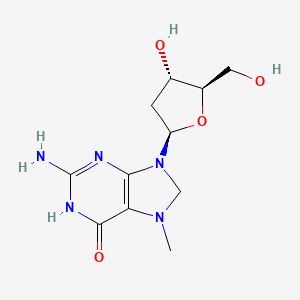
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


